molecular formula C18H18N4O2 B6448593 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1234923-13-7

1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No.: B6448593
CAS No.: 1234923-13-7
M. Wt: 322.4 g/mol
InChI Key: PZBYBNMLMLOCHN-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives It features a benzhydryl group attached to a urea moiety, which is further linked to a 3-methyl-1,2,4-oxadiazole ring

Preparation Methods

The synthesis of 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea can undergo various chemical reactions:

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

Comparison with Similar Compounds

1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-20-16(24-22-13)12-19-18(23)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBYBNMLMLOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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